An In-depth Technical Guide to 2-(Bromomethyl)-5-(trifluoromethyl)furan: Chemical Properties and Reactivity
An In-depth Technical Guide to 2-(Bromomethyl)-5-(trifluoromethyl)furan: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 2-(Bromomethyl)-5-(trifluoromethyl)furan. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique combination of a reactive bromomethyl group and an electron-withdrawing trifluoromethyl substituent on a furan (B31954) core. This document includes a summary of its physical and spectroscopic properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity, particularly in nucleophilic substitution reactions.
Chemical and Physical Properties
2-(Bromomethyl)-5-(trifluoromethyl)furan is a halogenated heterocyclic compound with the molecular formula C₆H₄BrF₃O. It typically appears as a colorless to pale yellow liquid or solid, a characteristic dependent on its purity. The presence of both a bromine atom and a trifluoromethyl group significantly influences its physical and chemical characteristics.
Table 1: Physical and Chemical Properties of 2-(Bromomethyl)-5-(trifluoromethyl)furan
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrF₃O | [1] |
| Molecular Weight | 228.99 g/mol | [1] |
| CAS Number | 17515-77-4 | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 38 °C (pressure not specified) | |
| Density (predicted) | 1.693 ± 0.06 g/cm³ | |
| Refractive Index | 1.45 | |
| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate |
Spectroscopic Data:
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¹H NMR (CCl₄): Chemical shifts are observed for the protons on the furan ring and the bromomethyl group.[2]
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¹³C NMR: The carbon spectrum provides information on the carbon framework of the molecule.
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Infrared (IR): The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.
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Mass Spectrometry (MS): The mass spectrum confirms the molecular weight and provides insights into the fragmentation pattern of the compound.
Synthesis
The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)furan is typically achieved through the radical bromination of 2-methyl-5-(trifluoromethyl)furan (B133963).
Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)furan
Materials:
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2-methyl-5-(trifluoromethyl)furan
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N-Bromosuccinimide (NBS)
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2,2'-Azobis(isobutyronitrile) (AIBN)
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Chloroform (CHCl₃)
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Water (H₂O)
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Saturated saline solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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To a solution of 2-methyl-5-(trifluoromethyl)furan in chloroform, add N-bromosuccinimide and a catalytic amount of 2,2'-azobis(isobutyronitrile).
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Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion (e.g., 15 minutes to several hours, reaction progress can be monitored by TLC or GC).
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract the product with chloroform.
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Combine the organic layers and wash sequentially with water and saturated saline solution.
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Dry the organic layer over anhydrous magnesium sulfate.
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Concentrate the solution under reduced pressure to yield 2-(bromomethyl)-5-(trifluoromethyl)furan.
Caption: Synthetic workflow for 2-(Bromomethyl)-5-(trifluoromethyl)furan.
Reactivity
The reactivity of 2-(Bromomethyl)-5-(trifluoromethyl)furan is dominated by the presence of the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. The electron-withdrawing nature of the trifluoromethyl group at the 5-position further enhances the reactivity of the bromomethyl group by stabilizing the transition state of Sₙ2 reactions.
3.1. Nucleophilic Substitution Reactions
The primary carbon of the bromomethyl group is highly susceptible to backside attack by a wide range of nucleophiles. This versatility makes 2-(Bromomethyl)-5-(trifluoromethyl)furan a valuable intermediate for introducing the 5-(trifluoromethyl)furan-2-yl)methyl moiety into various molecular scaffolds.
Common nucleophiles that react with 2-(Bromomethyl)-5-(trifluoromethyl)furan include:
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Amines (Primary and Secondary): To form the corresponding (5-(trifluoromethyl)furan-2-yl)methanamines.
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Thiols: To yield thioethers.
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Alcohols and Phenols: To produce ethers.
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Carboxylates: To form esters.
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Cyanide: To introduce a nitrile group, which can be further elaborated.
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Azides: To form azides, which are precursors to amines or can be used in click chemistry.
Caption: Nucleophilic substitution reactions of the title compound.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of 2-(Bromomethyl)-5-(trifluoromethyl)furan make it a valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
This compound has been identified as a key intermediate in the synthesis of:
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Liver X Receptor (LXR) Antagonists: LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. LXR antagonists are being investigated for the treatment of various metabolic disorders.
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Matrix Metalloproteinase-13 (MMP-13) Inhibitors: MMP-13 is a key enzyme involved in the degradation of collagen in cartilage and is a therapeutic target for osteoarthritis.
The ability to readily introduce the (5-(trifluoromethyl)furan-2-yl)methyl moiety allows for the systematic modification of lead compounds to optimize their pharmacological properties.
Safety and Handling
2-(Bromomethyl)-5-(trifluoromethyl)furan is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive and flammable liquid and vapor. It causes severe skin burns and eye damage.
Recommended Personal Protective Equipment (PPE):
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Safety goggles or face shield
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Chemically resistant gloves
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Protective clothing
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area.
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Keep away from heat, sparks, and open flames.
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
2-(Bromomethyl)-5-(trifluoromethyl)furan is a highly versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its facile preparation and the high reactivity of the bromomethyl group, enhanced by the trifluoromethyl substituent, allow for its incorporation into a wide range of molecular structures. Its utility as an intermediate in the synthesis of potential therapeutics highlights its importance for researchers and scientists in the field of drug development. Careful handling and adherence to safety protocols are essential when working with this compound.





